6-ethyl-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Description
This compound features a thiazolo[4,3-d]pyrimidine-5,7-dione core with a 6-ethyl substituent and a 3-position piperazine-1-carbonyl group bearing a 4-methoxyphenyl moiety.
Properties
IUPAC Name |
6-ethyl-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-3-24-17(25)15-14(20-19(24)27)16(29-21-15)18(26)23-10-8-22(9-11-23)12-4-6-13(28-2)7-5-12/h4-7H,3,8-11H2,1-2H3,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOKNJSYIUZKJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
Pyrazolo-Pyrido-Pyrimidine Derivatives
- Example: 4-(2,4-Dichlorophenyl)-3,6,8-trimethyl-8,9-dihydro-1H-pyrazolo[4,3-b:5,6]pyrido[2,3-d]pyrimidine-5,7(4H,6H)-dione ()
- Core : Pyrazolo-pyrido-pyrimidine (vs. thiazolo-pyrimidine in the target).
- Substituents : Dichlorophenyl and methyl groups.
- Properties: Higher melting point (285–287°C) and IR absorption at 1640 cm⁻¹ (C=O stretch), indicating strong intermolecular interactions. Antibacterial/antifungal activity noted .
Isothiazolo-Pyrimidine Analogues
- Core : Isothiazolo-pyrimidine (sulfur and nitrogen positions swapped vs. thiazolo).
- Substituents : 4-Methylbenzyl group at position 4.
- Synthesis: Not detailed but likely involves alkylation/cyclization.
Piperazine-Modified Analogues
6-[4-(3,5-Dichloro-4-Methylphenyl)Piperazine-1-Carbonyl]Pyrimidine-2,4(1H,3H)-Dione () Core: Pyrimidine-2,4-dione (simpler than thiazolo-pyrimidine). Substituents: Dichloro-methylphenyl-piperazine at position 5. Properties: Molecular formula C₁₆H₁₆Cl₂N₄O₃; higher lipophilicity due to chlorine atoms. Potential for enhanced CNS penetration but increased toxicity risk .
Pyrazolo[4,3-d]Pyrimidine-5,7-Diones ()
- Example: 1-Ethyl-3-Methyl-1H-Pyrazolo[4,3-d]Pyrimidine-5,7(4H,6H)-Dione
- Substituents : Ethyl and methyl groups.
- Synthesis : Likely via hydrazine cyclization. Simpler structure but lacks the piperazine moiety, limiting solubility and target engagement .
Key Structural Insights
- Piperazine-Carbonyl Group: Unique to the target compound, this moiety may enhance binding to serotonin or dopamine receptors due to piperazine’s known pharmacophore role .
- 4-Methoxyphenyl Substituent : Electron-donating methoxy group may reduce oxidative metabolism, extending half-life vs. nitro- or chloro-substituted derivatives .
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